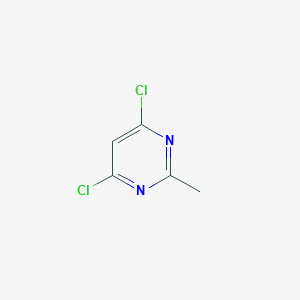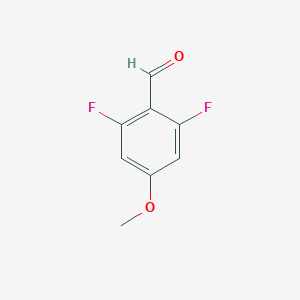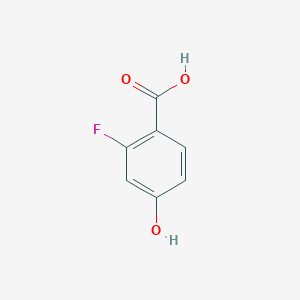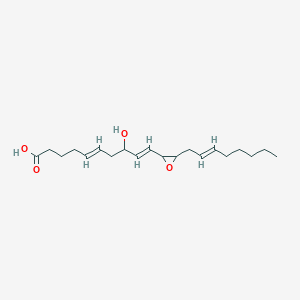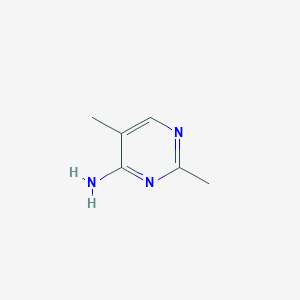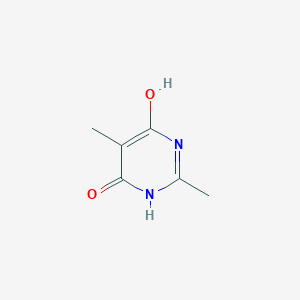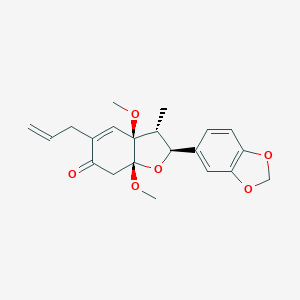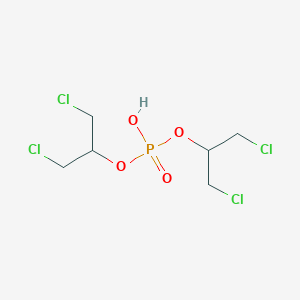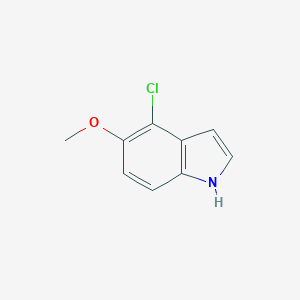
4-Chloro-5-methoxy-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives often involves the functionalization of the indole core, including chloro and methoxy substitutions. Somei et al. (1998) developed a novel synthesis method for γ-carboline derivatives, which could be adapted for synthesizing 4-Chloro-5-methoxy-1H-indole derivatives by modifying the substituents and conditions applied in the synthetic route (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methoxy-1H-indole derivatives has been studied through various spectroscopic techniques. For instance, Wu et al. (2011) explored the structure of a closely related compound, highlighting the dihedral angle and the interactions within the crystal structure, which could provide insights into the structural configuration of 4-Chloro-5-methoxy-1H-indole derivatives (Wu, Zheng, Cao, & Xiao, 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, contributing to their wide range of applications. Pal et al. (2005) demonstrated the self-addition of indoles in the presence of indium trichloride, leading to indolylindoline derivatives. This type of reactivity is significant for understanding the chemical behavior of 4-Chloro-5-methoxy-1H-indole under similar catalytic conditions (Pal, Giri, & Jaisankar, 2005).
Physical Properties Analysis
The physical properties of indole derivatives like 4-Chloro-5-methoxy-1H-indole, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and weak intermolecular interactions in compounds structurally similar to 4-Chloro-5-methoxy-1H-indole have been studied, offering a foundation for understanding its physical properties (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-methoxy-1H-indole, including reactivity, stability, and potential biological activity, are influenced by its molecular structure. The presence of chloro and methoxy groups affects its electronic distribution and reactivity patterns. Studies on similar indole derivatives provide insights into the electrophilic and nucleophilic sites, which are essential for predicting reactions and potential applications (Pal et al., 2005).
Applications De Recherche Scientifique
-
Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been reported to have antiviral properties .
- Method: Specific indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested for their antiviral properties .
- Results: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field: Pharmacology
- Application: Certain indole derivatives have been evaluated for their in vivo anti-inflammatory activities .
- Method: Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated .
- Results: The specific outcomes of these evaluations were not detailed in the source .
-
Antioxidant Activity
- Field: Biochemistry
- Application: Some indole analogues have been synthesized and screened for their antioxidant activities .
- Method: The newly synthesized compounds were tested using a stable free radical, 2,2–diphenyl‐1‐picrylhydrazyl (DPPH) assay and Inhibition of microsomal (LPO) assay .
- Results: The specific outcomes of these evaluations were not detailed in the source .
-
Anti-HIV Activity
- Field: Virology
- Application: Indole derivatives have been reported to have anti-HIV properties . For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
- Method: Specific indole derivatives were prepared and tested for their anti-HIV properties .
- Results: The specific outcomes of these evaluations were not detailed in the source .
-
Anticancer Activity
- Field: Oncology
- Application: Certain indole derivatives have been synthesized and tested for their cytotoxic activity .
- Method: A straightforward one-pot three-component synthesis of indole, coupled with Mannich base derivatives, was synthesized without a catalyst . The indole derivatives were tested for cytotoxic activity, using three cancer cell lines and normal cell lines of Human embryonic kidney cell (HEK293), liver cell (LO2), and lung cell (MRC5) by MTT assay using doxorubicin as the standard drug .
- Results: The result of cytotoxicity indole compound 1c (HepG2, LC 50 −0.9 μm, MCF−7, LC 50 −0.55 μm, HeLa, LC 50 −0.50 μm) was found to have high activity compared with other compounds used for the same purpose .
-
Interaction with SARS-CoV-2
- Field: Virology
- Application: This work investigated the interaction of indole with SARS-CoV-2 .
- Method: An in silico study with spike glycoprotein (SARS-CoV-2-S) was conducted .
- Results: The selective molecules of compound 1c exhibited the highest docking score −2.808 (kcal/mol) compared to other compounds .
-
Biotechnological Production
- Field: Biotechnology
- Application: Indole is a signalling molecule produced both by bacteria and plants. Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: This review discusses recent advances in production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
-
Medicinal Applications of Indole-Containing Metal Complexes
- Field: Medicinal Chemistry
- Application: The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Method: This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
- Results: The specific outcomes of these evaluations were not detailed in the source .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWRYYUMZJGPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-1H-indole | |
CAS RN |
68935-48-8 | |
| Record name | 4-chloro-5-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

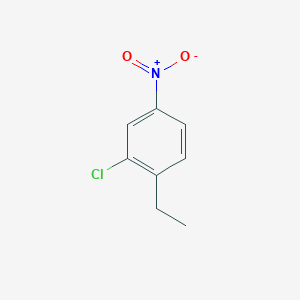
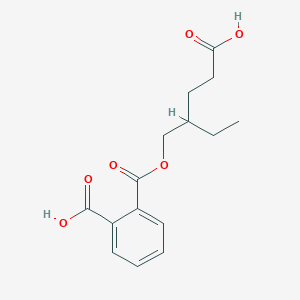
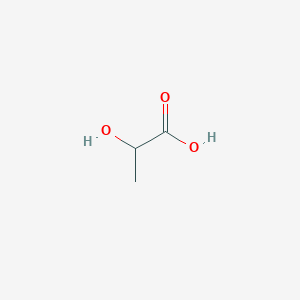
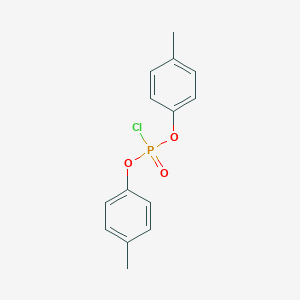
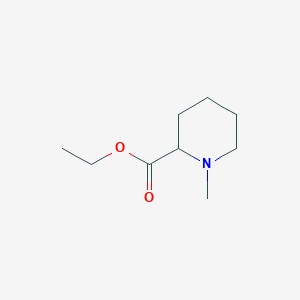
![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)
